Vinyl chloroformate

描述

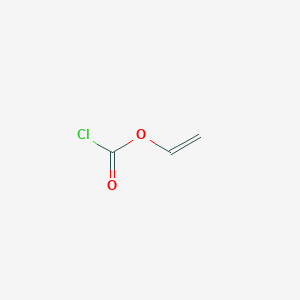

Vinyl chloroformate, also known as vinyloxycarbonyl chloride, is an organic compound with the molecular formula CH2=CHOCOCl. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a vinyl group and a chloroformate group, making it a valuable reagent in various chemical processes.

准备方法

Synthetic Routes and Reaction Conditions: Vinyl chloroformate can be synthesized through several methods. One common approach involves the reaction of phosgene with vinyl alcohol. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process where phosgene is reacted with vinyl alcohol in the presence of a stabilizer to prevent polymerization. The reaction is conducted in a closed system to minimize exposure to phosgene, a highly toxic gas. The product is then purified through distillation to remove any impurities.

化学反应分析

Solvolysis Reactions

Vinyl chloroformate undergoes solvolysis via dual mechanisms dependent on solvent properties:

-

Bimolecular carbonyl-addition : Dominates in nucleophilic solvents (e.g., ethanol, methanol).

-

Unimolecular ionization : Favored in ionizing solvents (e.g., fluoroalcohols).

Key Findings :

-

Specific solvolysis rates (k) for this compound exceed those of allyl chloroformate across all solvents (Table 1) .

-

Grunwald-Winstein analyses reveal sensitivities to solvent nucleophilicity (Nₜ) and ionizing power (Yₐᵢ):

Table 1: Solvolysis Rate Constants (×10⁻⁴ s⁻¹) at 25.0°C

| Solvent System | This compound | Allyl Chloroformate |

|---|---|---|

| 100% Ethanol | 1.42 | 0.29 |

| 80% Acetone/20% Water | 8.76 | 1.03 |

| 97% Hexafluoroisopropanol | 0.95 | 0.12 |

Substitution Reactions

This compound reacts with nucleophiles to form derivatives:

-

With amines : Produces carbamates via nucleophilic acyl substitution.

Example: Reaction with dioctylamine yields N-(2-methylpropen-1-yloxycarbonyl)dioctylamine (53% yield) . -

With alcohols : Forms carbonates.

Example: Ethanol reacts to generate ethyl vinyl carbonate .

Mechanistic Notes :

-

Reactivity enhanced by electron-withdrawing effects of the vinyl group (σ⁺ = 0.653) .

-

Steric effects from substituents influence reaction rates and product distributions .

Addition Reactions

The vinyl group participates in electrophilic additions:

-

Electrophilic olefin functionalization : Forms substituted chloroformates.

-

Example: Reaction with bromine yields dibrominated derivatives .

Polymerization

This compound polymerizes under controlled conditions:

-

Forms poly(this compound), a precursor for amphiphilic polymers used in bacterial-resistant coatings .

-

Stabilizers (e.g., tert-butylhydroquinone) prevent premature polymerization during synthesis .

Reactions with Metal Complexes

Interactions with transition metals highlight catalytic applications:

-

Ruthenium complexes : Cleave C(sp²)/O₂CR bonds, producing olefin metathesis catalysts (e.g., RuCl₂(CHMe)(PiPr₃)₂).

-

Osmium complexes : Form stable carbene species due to higher π-basicity compared to ruthenium.

Decomposition and Stability

科学研究应用

Synthetic Organic Chemistry

Vinyl chloroformate serves as an important reagent in the synthesis of carbonates and carbamates. It reacts with alcohols and amines to produce vinyl carbonates and carbamates, which are crucial intermediates in organic synthesis.

- Reactions : The reactions typically involve nucleophilic attack on the carbonyl carbon of the chloroformate, leading to the formation of the corresponding products. The general reactions can be summarized as follows:

These reactions are advantageous due to their mild conditions and high yields, making this compound a preferred choice in synthetic pathways .

Pharmaceutical Applications

This compound is extensively used in medicinal chemistry for the synthesis of various pharmacologically active compounds. Its ability to selectively modify nitrogen-containing compounds has made it a valuable reagent for N-dealkylation processes.

- Case Study : Olofson's work demonstrated that this compound could efficiently N-demethylate alkaloids such as N-normorphine and N-norcodeine, achieving yields of 79% and 80%, respectively. This process highlights its utility in producing active pharmaceutical ingredients from their precursors without harsh conditions .

Agrochemical Production

In the agriculture sector, this compound is utilized for synthesizing pesticides and agrochemicals. Its role as an esterification and alkylation agent contributes to the development of compounds with enhanced efficacy.

- Market Dynamics : The growing demand for high-efficiency agrochemicals has driven the use of this compound in this sector. Its application helps in creating formulations that are more effective against pests while minimizing environmental impact .

Material Science

Recent studies have explored the use of this compound in material science, particularly in developing coatings and polymers. Its reactivity allows it to be incorporated into polymer chains, enhancing properties such as resistance to bacteria.

- Innovative Applications : Research indicates that this compound can be used to create commercial bacterial-resistant amphiphilic polymers through surface coating technologies . This application is particularly relevant in healthcare settings where antimicrobial properties are critical.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthetic Organic Chemistry | Used for synthesizing carbonates and carbamates | High yield, mild reaction conditions |

| Pharmaceuticals | N-dealkylation of alkaloids for drug synthesis | Selective modification without harsh conditions |

| Agrochemicals | Synthesis of pesticides and agrochemicals | Enhanced efficacy, reduced environmental impact |

| Material Science | Development of antimicrobial coatings and polymers | Improved resistance properties |

作用机制

Vinyl chloroformate can be compared with other chloroformates and vinyl compounds:

Methyl chloroformate: Similar in reactivity but lacks the vinyl group, making it less versatile in certain reactions.

Ethyl chloroformate: Also lacks the vinyl group and is primarily used in the synthesis of esters and carbamates.

Vinyl acetate: Contains a vinyl group but has an acetate ester instead of a chloroformate group, leading to different reactivity and applications.

Uniqueness: this compound’s combination of a vinyl group and a chloroformate group makes it uniquely reactive and versatile, allowing it to participate in a wide range of chemical reactions and making it valuable in various fields of research and industry.

相似化合物的比较

- Methyl chloroformate

- Ethyl chloroformate

- Propyl chloroformate

- Vinyl acetate

- Allyl chloroformate

Vinyl chloroformate’s unique structure and reactivity make it an important compound in both academic research and industrial applications. Its ability to undergo diverse chemical reactions and its wide range of applications highlight its significance in the field of organic chemistry.

生物活性

Vinyl chloroformate (VCF), a derivative of chloroformic acid, is primarily recognized for its role in organic synthesis. This compound is characterized by its electrophilic nature, which makes it a versatile acylating agent. However, its biological activity is less explored compared to its chemical applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its reactivity, potential toxicological effects, and applications in medicinal chemistry.

This compound is a colorless liquid with a pungent odor. Its structure consists of a vinyl group (C=C) and a carbonyl group (C=O) attached to a chlorine atom (Cl). This configuration leads to high electrophilicity, making it susceptible to nucleophilic attacks. The primary reactions involving this compound include:

- Acylation Reactions : It reacts with alcohols and amines to form vinyl carbonates and carbamates.

- Polymerization : It can be used as a monomer in the synthesis of polymers due to the presence of the vinyl group.

The following table summarizes the key reactions involving this compound:

| Reaction Type | Reactants | Products |

|---|---|---|

| Acylation | This compound + Alcohol | Vinyl carbonate |

| Acylation | This compound + Amine | Vinyl carbamate |

| Polymerization | This compound | Poly(this compound) |

Applications in Medicinal Chemistry

This compound has found applications in medicinal chemistry, particularly in the synthesis of bioactive compounds. For instance:

- N-Demethylation Reactions : this compound has been utilized as a reagent for N-demethylating alkaloids, enhancing their pharmacological properties .

- Synthesis of Bacterial-Resistant Polymers : Recent studies have highlighted its role in creating amphiphilic polymers that exhibit bacterial resistance .

Case Studies

- N-Demethylation of Alkaloids : In a study focusing on the N-demethylation process using this compound, researchers achieved significant yields of desired products while showcasing the compound's utility in modifying alkaloid structures for improved biological activity .

- Surface Coating Technologies : Research has demonstrated that this compound can be incorporated into surface coatings to develop materials that resist bacterial adhesion, which is crucial for medical devices and implants .

属性

IUPAC Name |

ethenyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO2/c1-2-6-3(4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLFROTZSIMBKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29464-53-7 | |

| Record name | Carbonochloridic acid, ethenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29464-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30199299 | |

| Record name | Vinyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Vinyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

45.5 [mmHg] | |

| Record name | Vinyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5130-24-5 | |

| Record name | Ethenyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5130-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005130245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DJ5DDM7G9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of vinyl chloroformate?

A1: The molecular formula of this compound is C3H3ClO2, and its molecular weight is 106.5 g/mol. [, ]

Q2: What spectroscopic data is available for this compound?

A2: Raman and infrared spectra have been recorded for this compound in gas, solid, and liquid phases. This data provides insights into its conformational stability and vibrational modes. [, ]

Q3: How stable is poly(this compound)?

A3: Poly(this compound) exhibits surprising stability in water and can be processed into films and fibers. []

Q4: Can poly(this compound) be chemically modified?

A4: Yes, poly(this compound) readily undergoes reactions with compounds containing labile hydrogen atoms, such as alcohols, amines, and phenols. This allows for versatile chemical modification, leading to a variety of derivatives like poly(vinyl urethane). [, , , ]

Q5: How does phase-transfer catalysis (PTC) influence the modification of poly(this compound)?

A5: PTC significantly enhances the efficiency of chemical modifications on poly(this compound) with reagents like carboxylic acids, phenols, and their salts. This method offers advantages in terms of reaction rate and selectivity. [, , ]

Q6: How does this compound interact with transition metal complexes?

A6: this compound reacts with ruthenium and osmium complexes, leading to the formation of carbene complexes. This interaction results in the cleavage of the C(sp2)/O2CR bond. Notably, the reaction with [RuHClL2]2 (L = PiPr3) generates the olefin metathesis catalyst RuCl2(CHMe)L2 and carbon dioxide. []

Q7: Is there a difference in reactivity between ruthenium and osmium complexes with this compound?

A7: Yes, while both metals interact, ruthenium complexes generally favor C-O bond cleavage in vinyl esters, while osmium complexes tend to form more stable carbene species. This difference is attributed to the higher π-basicity of osmium. []

Q8: Have computational methods been used to study this compound?

A8: Yes, DFT (B3PW91) calculations have been used to explore the reaction mechanisms of this compound with ruthenium complexes, revealing the thermodynamic driving force for C-O bond cleavage and CO2 release. []

Q9: What is known about the stability of this compound?

A10: While specific stability data may vary, this compound is generally handled with caution as it can decompose. Proper storage under cool and dry conditions is recommended. []

- This compound is a valuable reagent in polymer chemistry, enabling the synthesis of various poly(vinyl carbamates) and poly(vinyl carbonates) with potential applications in drug delivery and other fields. [, , , , , ]

- It has been successfully employed in the modification of silica surfaces, leading to materials with tailored properties. []

- This compound serves as a key reagent in organic synthesis, facilitating selective N-dealkylation of tertiary amines, as demonstrated in an improved synthesis of naloxone. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。